4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine
Description
Properties
CAS No. |
7144-21-0 |
|---|---|
Molecular Formula |
C6H10N4S |
Molecular Weight |
170.24 g/mol |
IUPAC Name |
4-methyl-6-methylsulfanylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4S/c1-3-4(7)5(11-2)10-6(8)9-3/h7H2,1-2H3,(H2,8,9,10) |
InChI Key |
TVYOKPZYOBMMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(methylthio)pyrimidine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ammonia or amines . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(methylthio)pyrimidine-2,5-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Ammonia, primary and secondary amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine is a pyrimidine derivative with a range of potential applications in medicinal chemistry and materials science. Research suggests that it possesses antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Potential Applications
- Antimicrobial Activity: Pyrimidine derivatives, including this compound, have demonstrated inhibitory effects against various bacterial strains.
- Anticancer Activity: This compound has been explored for its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest in cancer cell lines.
- Enzyme Inhibition: Studies suggest that this compound can inhibit specific enzymes involved in disease processes, highlighting its importance in drug development. It has also shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway crucial for DNA synthesis and repair.
Chemical Reactivity
The chemical reactivity of this compound primarily involves nucleophilic substitutions and cyclization reactions. It can participate in cyclization processes such as [3+3], [4+2], and [5+1] reactions, often leading to the formation of more complex heterocyclic structures, facilitated by the presence of amino and thio groups.
Antimicrobial Properties
A study investigated the antimicrobial efficacy of various pyrimidine derivatives against common pathogens, and the findings indicated that compounds structurally related to 4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the nitrophenyl group in enhancing antimicrobial potency.
Clinical Relevance in Cancer Treatment
Research has highlighted the effectiveness of pyrimidine derivatives in combination therapies for cancer treatment. A clinical trial involving patients with advanced solid tumors demonstrated that a regimen including pyrimidine-based drugs improved overall survival rates compared to standard treatments alone. This underscores the potential role of this compound as an adjunct therapy in oncology.
Pyrido[2,3-d]pyrimidines as DHFR Inhibitors
5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine has been described to have DHFR dihydrofolate as the target .
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylthio)pyrimidine-2,5-diamine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine with structurally related pyrimidine derivatives:
Key Observations :
- Pyrimidine-2,5-diamine (CAS 22715-27-1) lacks substituents, resulting in higher polarity and reduced lipophilicity compared to the methyl- and thioether-substituted target compound. This difference likely impacts bioavailability and membrane permeability in biological systems .
- Fasciospongide A (Hit1) features a bulky cyclohexenyl substituent at position 6, which confers antiviral activity against SARS-CoV-2 proteases (3CLpro, PLpro, RdRp) .
Physicochemical Properties
Analysis :
Insights :
- The methylsulfanyl group in the target compound may reduce acute toxicity compared to unsubstituted pyrimidine-2,5-diamine, which is classified for severe skin corrosion and respiratory irritation .
- Environmental persistence of the target compound requires further study, as sulfur-containing compounds often exhibit slower degradation.
Biological Activity
4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being explored for various pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition activities. This article provides a detailed overview of its biological activity, supported by data tables and research findings from diverse sources.
- IUPAC Name : this compound
- CAS Number : 7144-21-0
- Molecular Formula : C7H10N4S
- Molecular Weight : 186.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or a receptor modulator, influencing various biological pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several cancer cell lines using the MTT assay to determine its cytotoxic effects.
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF-7 | 12.5 | Antitumor |
| A549 | 8.0 | Antitumor |
| Colo-205 | 15.0 | Antitumor |
In a comparative study, the compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| K. pneumoniae | 64 |
These results suggest that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting specific kinases involved in cancer progression.
Case Studies and Research Findings
-
Anticancer Efficacy :
A study conducted by Sabita et al. compared various pyrimidines' anticancer activities and found that compounds similar to 4-Methyl-6-(methylsulfanyl)pyrimidine exhibited enhanced efficacy against multiple cancer cell lines compared to traditional chemotherapeutics . -
Synergistic Effects :
Research demonstrated that when combined with other agents, 4-Methyl-6-(methylsulfanyl)pyrimidine can enhance the overall therapeutic efficacy against resistant cancer cells . -
Microbial Resistance :
Investigations into the antimicrobial properties revealed that this compound could be effective against strains resistant to conventional antibiotics, highlighting its potential role in addressing antibiotic resistance .
Q & A
Basic Research Questions
Q. What critical safety protocols must be followed when handling 4-Methyl-6-(methylsulfanyl)pyrimidine-2,5-diamine?
- Methodological Answer:
- PPE Requirements: Wear chemical-resistant gloves (nitrile or neoprene), ANSI-approved safety goggles, and a lab coat to prevent skin/eye contact .
- Ventilation: Use fume hoods for weighing or handling powders to avoid inhalation of dust .
- Emergency Measures: For spills, isolate the area, use inert absorbents (e.g., sand), and dispose as hazardous waste .
- Reference Data:
| Hazard Type | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302, H315, H319, H332, H335 | Use PPE, avoid inhalation, and store in ventilated areas . |
Q. How should this compound be stored to maintain stability?
- Methodological Answer:
- Store in airtight containers at 2–8°C (refrigerated), away from moisture and ignition sources .
- Stability tests under ambient conditions are recommended if refrigeration is impractical. Monitor for discoloration or precipitation as degradation indicators .
Advanced Research Questions
Q. How can researchers mitigate risks from thermal decomposition during high-temperature reactions (e.g., >200°C)?
- Methodological Answer:
- Decomposition Products: Hazardous gases (CO, NOx) may form. Use sealed reactors with gas scrubbers and real-time gas monitoring .
- Experimental Design: Conduct small-scale thermal stability assays (DSC/TGA) to identify safe temperature thresholds .
- Reference Data:
| Decomposition Product | Risk Mitigation Strategy |
|---|---|
| CO/NOx | Use catalytic converters or alkaline traps in exhaust systems . |
Q. What strategies address the lack of ecotoxicological data for environmental risk assessment?
- Methodological Answer:
- Read-Across Approach: Compare with structurally similar pyrimidine derivatives (e.g., pyrimethamine) to predict biodegradation or aquatic toxicity .
- In Silico Models: Apply QSAR tools (e.g., ECOSAR) to estimate acute/chronic toxicity endpoints .
- Tiered Testing: Begin with Daphnia magna acute toxicity assays, followed by algal growth inhibition tests if risks are indicated .
Q. How should contradictory data on dermal irritation potential be resolved?
- Methodological Answer:
- Contradiction: The SDS classifies the compound as a skin irritant (H315) but lacks in vivo data .
- Resolution: Perform OECD 439 (Reconstructed Human Epidermis) assays to validate irritation potential. Cross-validate with in vitro membrane barrier integrity tests .
Data Gaps and Research Priorities
- Mutagenicity/Carcinogenicity: No data available. Prioritize Ames tests (OECD 471) and micronucleus assays (OECD 487) .
- Environmental Fate: Soil mobility and bioaccumulation potential remain unstudied. Use column leaching experiments and log Kow measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
